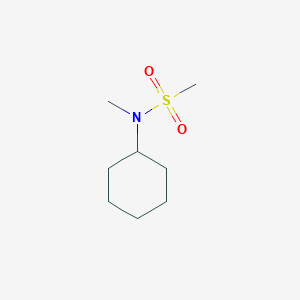
Methyl (4-bromo-2-tert-butylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-bromo-2-tert-butylphenoxy)acetate, also known as MBBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 323.26 g/mol.
Mechanism of Action
The mechanism of action of Methyl (4-bromo-2-tert-butylphenoxy)acetate is not well understood. However, it is believed that this compound exerts its biological activity through the inhibition of specific enzymes or proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound has anticancer and antimicrobial activities. In vivo studies have shown that this compound can reduce the growth of tumor cells and improve the survival rate of animals with cancer. However, the exact mechanism by which this compound exerts its biological activity is not well understood.
Advantages and Limitations for Lab Experiments
Methyl (4-bromo-2-tert-butylphenoxy)acetate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of other complex molecules. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activity is not well understood. Therefore, further research is needed to fully understand its potential applications.
Future Directions
There are several future directions for research on Methyl (4-bromo-2-tert-butylphenoxy)acetate. Firstly, further studies are needed to understand the mechanism of action of this compound. Secondly, the potential applications of this compound in medicinal chemistry and material science need to be explored further. Thirdly, the synthesis of this compound derivatives with improved biological activity needs to be investigated. Finally, the toxicity and safety profile of this compound need to be evaluated to determine its potential for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves the reaction between 4-bromo-2-tert-butylphenol and methyl chloroacetate in the presence of a base catalyst. This compound has potential applications in organic synthesis, medicinal chemistry, and material science. The mechanism of action of this compound is not well understood, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of Methyl (4-bromo-2-tert-butylphenoxy)acetate involves the reaction between 4-bromo-2-tert-butylphenol and methyl chloroacetate in the presence of a base catalyst. The reaction proceeds through an esterification process to form this compound. The yield of the reaction depends on the reaction conditions, such as the type of catalyst used, the reaction temperature, and the reaction time.
Scientific Research Applications
Methyl (4-bromo-2-tert-butylphenoxy)acetate has potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, this compound can be used as a building block for the synthesis of other complex molecules. In medicinal chemistry, this compound has been shown to exhibit anticancer and antimicrobial activities. In material science, this compound can be used as a precursor for the synthesis of functional materials such as polymers and nanoparticles.
Properties
Molecular Formula |
C13H17BrO3 |
|---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
methyl 2-(4-bromo-2-tert-butylphenoxy)acetate |
InChI |
InChI=1S/C13H17BrO3/c1-13(2,3)10-7-9(14)5-6-11(10)17-8-12(15)16-4/h5-7H,8H2,1-4H3 |
InChI Key |
KBBYOBUZXUUBIZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)OC |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)

![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)




![1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)
![[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)
